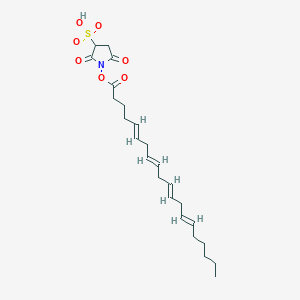![molecular formula C22H18N2O6S B12930701 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine CAS No. 827303-18-4](/img/structure/B12930701.png)
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is a heterocyclic aromatic compound with the molecular formula C22H18N2O6S and a molecular weight of 438.45 g/mol . This compound is part of the acridine family, known for its broad spectrum of biological activities and applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine typically involves the reaction of 2,7-dimethoxyacridine with 4-nitrobenzylsulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures, including NMR, HPLC, and LC-MS analyses .
化学反応の分析
Types of Reactions
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine.
Reduction: 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfanyl)acridine.
Substitution: Various substituted acridines depending on the nucleophile used.
科学的研究の応用
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine has several scientific research applications:
作用機序
The mechanism of action of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .
類似化合物との比較
Similar Compounds
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfinyl)acridine: Similar structure but with a sulfinyl group instead of a sulfonyl group.
2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrobenzylsulfonyl groups allows for versatile chemical modifications and potential therapeutic applications .
特性
CAS番号 |
827303-18-4 |
|---|---|
分子式 |
C22H18N2O6S |
分子量 |
438.5 g/mol |
IUPAC名 |
2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine |
InChI |
InChI=1S/C22H18N2O6S/c1-29-16-7-9-20-18(11-16)22(19-12-17(30-2)8-10-21(19)23-20)31(27,28)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3 |
InChIキー |
NLVWEJNTBSZBHX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
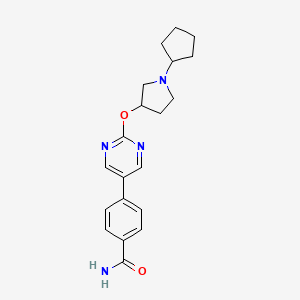
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
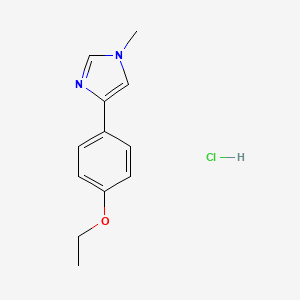
![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
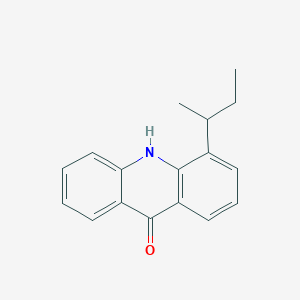
![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)
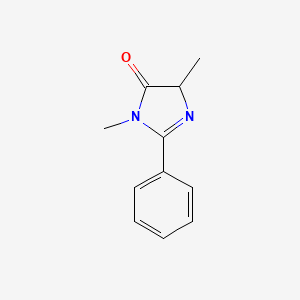
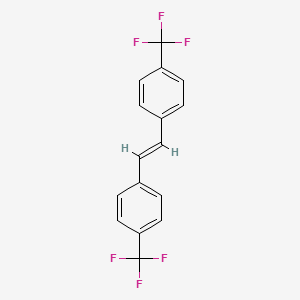
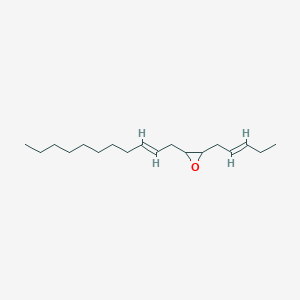
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)

